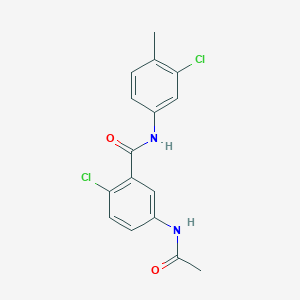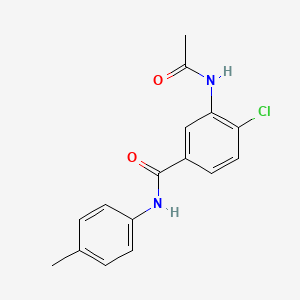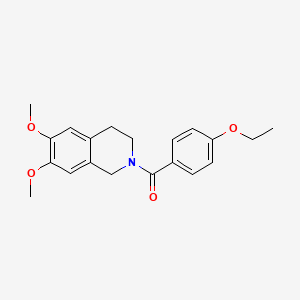
5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide, also known as TAK-659, is a synthetic compound that belongs to the class of small molecule inhibitors. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用機序
5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide works by inhibiting the activity of BTK, a key enzyme involved in the signaling pathway of B cells and other immune cells. By blocking BTK, 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide prevents the activation and proliferation of these cells, leading to a reduction in inflammation and tumor growth.
Biochemical and physiological effects
Studies have shown that 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide is highly selective for BTK and has minimal off-target effects on other kinases. It has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile.
実験室実験の利点と制限
One advantage of using 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide in lab experiments is its high potency and selectivity for BTK, which allows for precise modulation of the B cell signaling pathway. However, one limitation is that 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
将来の方向性
There are several potential future directions for the development of 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide. One area of interest is the use of 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is the development of 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide analogs with improved pharmacokinetic properties or selectivity for specific types of cancer or autoimmune diseases. Finally, further research is needed to fully understand the safety and efficacy of 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide in humans and to identify the optimal dosing regimen for clinical use.
合成法
The synthesis of 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-chloro-4-methylphenylamine with 2-chloro-5-nitrobenzoic acid to form 5-nitro-2-chloro-N-(3-chloro-4-methylphenyl)benzamide. This intermediate is then reduced to 5-amino-2-chloro-N-(3-chloro-4-methylphenyl)benzamide, which is acetylated to obtain the final product, 5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide.
科学的研究の応用
5-(acetylamino)-2-chloro-N-(3-chloro-4-methylphenyl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential as a therapeutic agent for autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
5-acetamido-2-chloro-N-(3-chloro-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-9-3-4-12(8-15(9)18)20-16(22)13-7-11(19-10(2)21)5-6-14(13)17/h3-8H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWNUPTUQQVZCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6634154 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)



![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)
![4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)
![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)